molecular formula C18H19N3O4 B11106185 N-(4-Ethoxyphenyl)-2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoacetamide

N-(4-Ethoxyphenyl)-2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoacetamide

Cat. No.: B11106185
M. Wt: 341.4 g/mol
InChI Key: HBYOPSCMERUJLW-XDHOZWIPSA-N
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Description

N-(4-Ethoxyphenyl)-2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoacetamide is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a methoxybenzylidene moiety, and a hydrazino linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoacetamide typically involves a multi-step process:

  • Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

      Reaction Conditions: This reaction is usually carried out in ethanol or methanol as a solvent, under reflux conditions for several hours.

  • Acylation Reaction: : The hydrazone intermediate is then acylated with N-(4-ethoxyphenyl)-2-oxoacetamide.

      Reaction Conditions: This step often requires the use of a base such as triethylamine or pyridine, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety.

      Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : Reduction reactions can target the hydrazino linkage or the carbonyl groups.

      Reagents and Conditions: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used under mild conditions.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions.

      Reagents and Conditions: Halogenation, nitration, or sulfonation can be achieved using reagents like bromine (Br₂), nitric acid (HNO₃), or sulfuric acid (H₂SO₄) under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(4-Ethoxyphenyl)-2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoacetamide can serve as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a valuable intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its hydrazino and benzylidene groups are known to exhibit biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical reactions makes it a versatile building block for different applications.

Mechanism of Action

The biological activity of N-(4-Ethoxyphenyl)-2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoacetamide is likely due to its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with enzymes or receptors, while the benzylidene moiety can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoacetamide
  • N-(4-Ethoxyphenyl)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide
  • N-(4-Ethoxyphenyl)-2-(2-(3-ethoxybenzylidene)hydrazino)-2-oxoacetamide

Uniqueness

N-(4-Ethoxyphenyl)-2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoacetamide is unique due to the specific combination of its functional groups. The presence of both ethoxy and methoxy groups, along with the hydrazino linkage, provides a distinct set of chemical properties and biological activities that differentiate it from similar compounds.

This detailed overview highlights the significance and versatility of this compound in various scientific and industrial contexts

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C18H19N3O4/c1-3-25-15-9-7-14(8-10-15)20-17(22)18(23)21-19-12-13-5-4-6-16(11-13)24-2/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+

InChI Key

HBYOPSCMERUJLW-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC

Origin of Product

United States

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